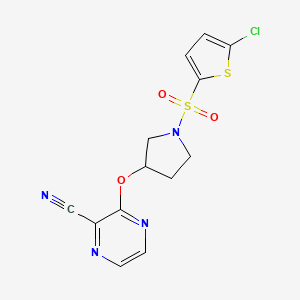

![molecular formula C17H24N4OS B2519750 2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797862-54-4](/img/structure/B2519750.png)

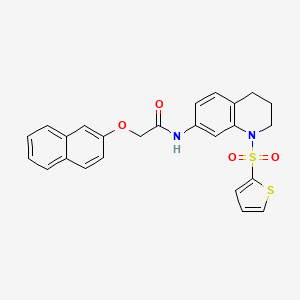

2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a chemical compound that belongs to the class of pyrazolopyrimidine-based kinase inhibitors. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Novel compounds with structures related to 2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide have been synthesized and evaluated for their biological activities. For instance, compounds incorporating pyrazolo[1,5-a]pyrimidine moieties have been investigated for their potential antitumor and antimicrobial activities. Enaminones, serving as key intermediates, have been utilized to synthesize a variety of heterocycles, including substituted pyrazoles, demonstrating inhibition effects against cancer cell lines comparable to those of standard drugs and exhibiting antimicrobial properties (S. Riyadh, 2011).

Radioligand Development for Imaging

Compounds with the pyrazolo[1,5-a]pyrimidine skeleton have also been explored for their use in radioligand development, particularly for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For example, [18F]PBR111, derived from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, has been synthesized and proposed for in vivo imaging to study brain inflammation and neurodegenerative diseases (F. Dollé et al., 2008).

Insecticidal Applications

Research into pyrazolo[1,5-a]pyrimidine derivatives has extended into agricultural sciences, with some compounds being assessed for their insecticidal properties. For example, derivatives have been synthesized and tested against agricultural pests, such as the cotton leafworm, showing significant insecticidal activity and providing potential tools for pest management (A. Fadda et al., 2017).

Chemical Synthesis and Mechanistic Insights

The chemical synthesis of fused pyrazolo[1,5-a]pyrimidines demonstrates the compound's versatility and potential for generating novel therapeutic agents. Studies involving the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds have led to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines, shedding light on new synthetic pathways and the structural requirements for biological activity (J. Portilla et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .

Mode of Action

The compound inhibits the enzymatic activity of DDR1 . It binds with DDR1 with a high affinity . It is significantly less potent in suppressing the kinase activities of ddr2, bcr-abl, and c-kit .

Biochemical Pathways

The compound potently inhibits the proliferation of cancer cells expressing high levels of DDR1 . It also strongly suppresses cancer cell invasion, adhesion, and tumorigenicity

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound possesses good PK profiles . It has oral bioavailabilities of 67.4% and 56.2% , indicating a high level of bioavailability.

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation, invasion, adhesion, and tumorigenicity . This is particularly effective in cancer cells expressing high levels of DDR1 .

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4OS/c1-13-9-16-19-10-14(11-21(16)20-13)5-4-8-18-17(22)12-23-15-6-2-3-7-15/h9-11,15H,2-8,12H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMSKIQEKPIRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CSC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)

![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2519671.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)

![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)